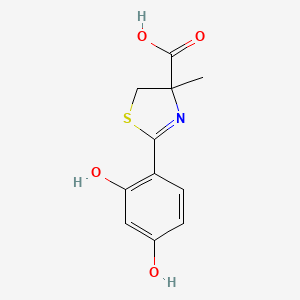
(2Z,4S)-2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methyl-1,3-thiazolidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Deferitrin is synthesized from desferrithiocin through a series of chemical modifications designed to enhance its safety profile .
Industrial Production Methods
Industrial production of deferitrin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain consistency and safety in the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Deferitrin undergoes various chemical reactions, including:
Chelation: Deferitrin forms stable complexes with iron ions, facilitating their excretion from the body.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and enhancing its chelating efficiency.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of deferitrin include:
Desferrithiocin: The starting material for deferitrin synthesis.
Oxidizing and Reducing Agents: Used to modify the oxidation state of deferitrin during synthesis.
Major Products Formed
The primary product formed from deferitrin reactions is the deferitrin-iron complex, which is excreted from the body, reducing iron overload .
Wissenschaftliche Forschungsanwendungen
Deferitrin has a wide range of scientific research applications, including:
Wirkmechanismus
Deferitrin exerts its effects by binding to free iron ions in the body, forming stable complexes that are excreted predominantly through the fecal route . This mechanism helps reduce iron accumulation in tissues, preventing iron-induced damage and maintaining iron homeostasis . The molecular targets of deferitrin include iron ions, which it binds with high affinity, facilitating their removal from the body .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Deferoxamine: Another iron chelator used to treat iron overload conditions.
Deferasirox: An oral iron chelator with a similar mechanism of action.
Uniqueness of Deferitrin
Deferitrin is unique due to its tridentate chelating structure, which allows it to form stable complexes with iron ions, enhancing its efficiency in iron excretion . Additionally, its oral bioavailability and reduced toxicity compared to other iron chelators make it a promising candidate for long-term management of iron overload conditions .
Eigenschaften
Molekularformel |
C11H11NO4S |
|---|---|
Molekulargewicht |
253.28 g/mol |
IUPAC-Name |
2-(2,4-dihydroxyphenyl)-4-methyl-5H-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H11NO4S/c1-11(10(15)16)5-17-9(12-11)7-3-2-6(13)4-8(7)14/h2-4,13-14H,5H2,1H3,(H,15,16) |
InChI-Schlüssel |
OEUUFNIKLCFNLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CSC(=N1)C2=C(C=C(C=C2)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


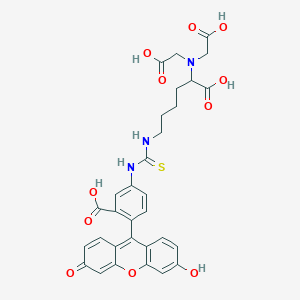
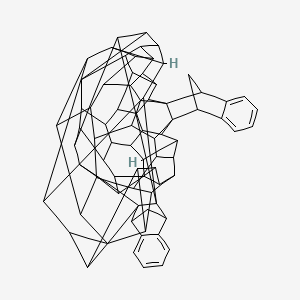
![ethyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B12323040.png)
![1-(1,2,3-Benzothiadiazol-6-Yl)-3-[2-(Cyclohex-1-En-1-Yl)ethyl]urea](/img/structure/B12323048.png)
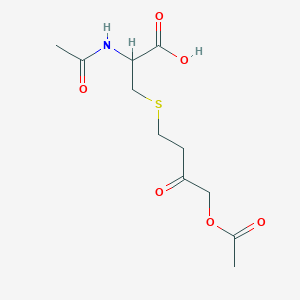
![2-[[2-[[[9-[2-(2-amino-3-methylbutanoyl)oxyethoxymethyl]-6-oxo-1H-purin-2-yl]amino]methylamino]-6-oxo-1H-purin-9-yl]methoxy]ethyl 2-amino-3-methylbutanoate](/img/structure/B12323069.png)

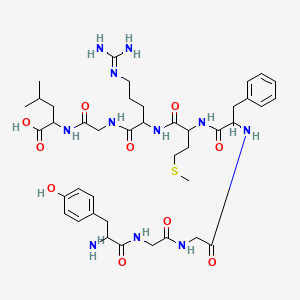
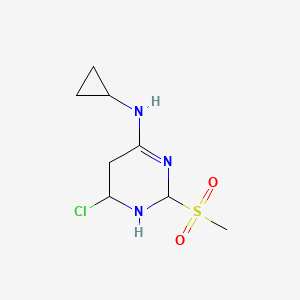
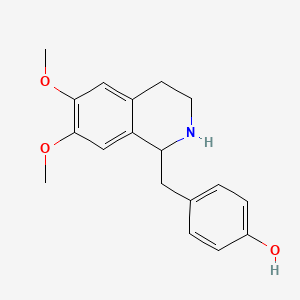
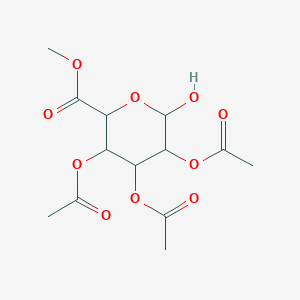
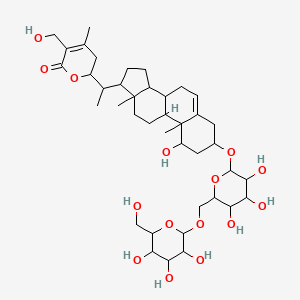
acetic acid](/img/structure/B12323114.png)

